N-(2-(furan-2-yl)-2-hydroxypropyl)cyclopropanecarboxamide
Description
N-(2-(Furan-2-yl)-2-hydroxypropyl)cyclopropanecarboxamide is a cyclopropane-containing carboxamide derivative characterized by a furan-2-yl moiety, a hydroxypropyl chain, and a cyclopropane ring linked to a carboxamide group. Cyclopropane carboxamides are notable for their conformational rigidity, which often enhances binding affinity in biological systems, and their synthetic versatility in medicinal chemistry .
Properties
IUPAC Name |
N-[2-(furan-2-yl)-2-hydroxypropyl]cyclopropanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3/c1-11(14,9-3-2-6-15-9)7-12-10(13)8-4-5-8/h2-3,6,8,14H,4-5,7H2,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFTWZCFGAOUGKW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C1CC1)(C2=CC=CO2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(furan-2-yl)-2-hydroxypropyl)cyclopropanecarboxamide typically involves the reaction of furan derivatives with cyclopropanecarboxylic acid derivatives. One common method is the condensation reaction between 2-furanmethanol and cyclopropanecarboxylic acid chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions and typically requires a solvent like dichloromethane .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
N-(2-(furan-2-yl)-2-hydroxypropyl)cyclopropanecarboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: The hydroxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products
Oxidation: Furan-2,5-dicarboxylic acid derivatives.
Reduction: Corresponding alcohols or amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
N-(2-(furan-2-yl)-2-hydroxypropyl)cyclopropanecarboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of N-(2-(furan-2-yl)-2-hydroxypropyl)cyclopropanecarboxamide involves its interaction with specific molecular targets. The furan ring can participate in π-π interactions with aromatic residues in proteins, while the hydroxypropyl group can form hydrogen bonds with various biomolecules. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Cyclopropanecarboxamides with Aromatic Substituents
a. Fluorinated Aryl Derivatives
- (1R,2S)-2-{[(2,4-dimethylpyrimidin-5-yl)oxy]methyl}-2-(3-fluorophenyl)-N-(5-fluoropyridin-2-yl)cyclopropanecarboxamide
- Structural Features : Contains a fluorophenyl group and a pyridinyl substituent.
- Key Differences : The fluorinated aromatic groups enhance lipophilicity and metabolic stability compared to the furan-based target compound. Pyrimidine and pyridine rings may facilitate π-π stacking interactions in enzyme binding pockets .
- Implications : Fluorinated analogs are often prioritized in drug design for improved bioavailability and target selectivity.
b. Furan-2-yl vs. Chromone Derivatives
- 7-Hydroxy-2-(2-hydroxypropyl)-5-methyl chromone
- Structural Features : A chromone core (benzopyran-4-one) with hydroxypropyl and methyl groups.
- Key Differences : Chromones lack the cyclopropane ring but share hydroxylated alkyl chains. The chromone’s conjugated system may confer antioxidant or anti-inflammatory activity, whereas the cyclopropane in the target compound likely enhances steric constraints .
Substituent Variations on the Cyclopropane Ring
a. Hydroxyalkyl vs. Isopropyl Groups
- (1R,3S)-3-Hydroxymethyl-N-isopropyl-2,2-dimethylcyclopropanecarboxamide Structural Features: A hydroxymethyl group and bulky isopropyl substituent on the cyclopropane. In contrast, the hydroxypropyl group in the target compound may enhance solubility and hydrogen-bonding capacity .
b. Diastereomeric Configurations
- The (1R,3S) configuration in the above compound demonstrates how stereochemistry influences crystal packing and intermolecular interactions. The target compound’s stereochemical arrangement (if resolved) could similarly affect its physicochemical and biological properties .
Data Tables
Table 1: Structural and Physicochemical Comparison
Biological Activity
N-(2-(furan-2-yl)-2-hydroxypropyl)cyclopropanecarboxamide is an organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action, supported by relevant research findings and data.
Overview of the Compound
This compound features a unique structural composition combining a furan ring, a hydroxypropyl group, and a cyclopropanecarboxamide moiety. These structural elements contribute to its diverse biological activities, making it a subject of interest in medicinal chemistry.
The synthesis of this compound typically involves the reaction of furan derivatives with cyclopropanecarboxylic acid derivatives. A common method includes the condensation reaction between 2-furanmethanol and cyclopropanecarboxylic acid chloride, often in the presence of bases like triethylamine under anhydrous conditions with dichloromethane as a solvent.
Antimicrobial Properties
Research has indicated that this compound exhibits antimicrobial properties. For instance, studies have shown that compounds with similar furan structures can inhibit the growth of various bacterial strains. The mechanism is believed to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Anticancer Activity
In vitro studies have demonstrated that this compound may possess anticancer properties. The furan ring can engage in π-π interactions with aromatic residues in proteins, potentially modulating enzyme activity related to cancer cell proliferation. Preliminary assays have indicated significant cytotoxic effects against certain cancer cell lines, although further research is needed to elucidate the specific pathways involved.
Root Growth Inhibition
A related study examined the root growth-inhibitory activity of compounds structurally similar to this compound. At a concentration of M, certain derivatives demonstrated up to 76% inhibition of root growth in rape seedlings, suggesting potential applications in agricultural pest management .
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within biological systems. The furan ring's electron-rich nature allows it to form π-π interactions with aromatic amino acids in proteins, while the hydroxypropyl group can establish hydrogen bonds with various biomolecules. These interactions may lead to alterations in enzyme activity or receptor modulation, contributing to its observed biological effects.
Comparative Analysis
To better understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Furan-2-carboxamide | Lacks hydroxypropyl and cyclopropane groups | Limited antimicrobial activity |
| Cyclopropanecarboxamide | Contains cyclopropane moiety but lacks furan ring | Moderate biological activity |
| N-(2-(furan-2-yl)-3,4''-bipyridin) | Contains bipyridine structure alongside furan | Notable anticancer properties |
This compound stands out due to its combination of structural elements that impart specific chemical and biological properties not observed in the similar compounds listed above.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
